4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine
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Overview
Description
4-(4-(Dimethylamino)phenyl)thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine typically involves the reaction of p-dimethylaminobenzaldehyde with thiourea in the presence of a catalyst such as iodine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
4-(4-(Dimethylamino)phenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Known for its antimicrobial activity.
2-Amino-4-phenylthiazole: Used as an anesthetic and has various biological activities
Uniqueness
4-(4-(Dimethylamino)phenyl)thiazol-2-amine is unique due to its dimethylamino group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
PNDUEUXKZRROFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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